2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is a chemical compound that has attracted considerable interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring linked to a phenyl group, which is further connected to a benzooxazole moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing the compound's solubility in water and making it more suitable for biological applications.
The compound can be synthesized from readily available starting materials through established synthetic routes. Its structural formula is represented by the International Union of Pure and Applied Chemistry (IUPAC) name, and it has been cataloged with the identifier 1187927-94-1.
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is classified as a heterocyclic compound due to the presence of the benzooxazole ring, which contains nitrogen and oxygen atoms. This classification places it in a category of compounds often studied for their biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Common solvents include acetonitrile or dichloromethane, and bases like sodium hydroxide or potassium carbonate are often used during nucleophilic substitutions .
The molecular formula is , with a molecular weight of approximately 336.22 g/mol. The compound's physical state is typically solid at room temperature, and it exhibits good solubility in polar solvents due to its ionic nature in the dihydrochloride form.
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride can undergo various chemical reactions:
Common reagents for oxidation include potassium permanganate or chromium trioxide under acidic or basic conditions. For reduction, sodium borohydride and lithium aluminum hydride are frequently employed. The products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action for 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride primarily involves its interaction with biological targets at the molecular level. It may act as an inhibitor or modulator in various biochemical pathways due to its structural similarity to known pharmacophores.
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms . Further studies are needed to elucidate specific mechanisms for this compound.
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride has several applications in scientific research:
Benzoxazole and piperazine motifs constitute privileged scaffolds in modern drug discovery due to their versatile pharmacological profiles. Benzoxazole derivatives emerged as significant bioactive compounds in the mid-20th century, demonstrating antimicrobial, antiviral, and antitumor properties through nucleic acid intercalation and enzyme modulation. Parallelly, piperazine—a six-membered heterocycle with two nitrogen atoms—became a ubiquitous pharmacophore in CNS drugs and receptor modulators due to its favorable hydrogen bonding capacity and conformational flexibility. The structural plasticity of piperazine allows optimal positioning in target binding pockets, evidenced by its incorporation into >20% of FDA-approved small-molecule drugs including antipsychotics (e.g., aripiprazole), antihistamines, and antidepressants. The convergence of these scaffolds represents a strategic evolution in rational drug design, particularly for oncology and neurology targets where precise epigenetic and receptor modulation are paramount [3] [9].
The hybridization of benzoxazole and piperazine via a phenyl linker creates a multifunctional scaffold with enhanced target engagement capabilities. Key synergistic features include:
Research into piperazine-benzoxazole hybrids is predominantly driven by their capacity to modulate epigenetic regulators and disease-associated enzymes. Seminal studies identified these compounds as potent, isoform-selective inhibitors of histone deacetylases (HDACs)—enzymes governing chromatin remodeling and gene expression. Wang et al. demonstrated that structural analogs bearing the benzoxazole-piperazine scaffold selectively inhibit HDAC6 (IC₅₀ = 0.1–1.0 μM) over HDAC1 (IC₅₀ = 0.9–6 μM), a >10-fold selectivity attributed to differential binding energetics in molecular dynamics simulations [2] [3]. This selectivity is pharmacologically significant since HDAC6 regulates tubulin acetylation and heat-shock protein trafficking without affecting histone acetylation pathways linked to cytotoxicity. Beyond epigenetics, these hybrids show promise as adenosine A₂A receptor antagonists for neurodegenerative disorders, leveraging the piperazine’s affinity for purinergic receptor subpockets [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0